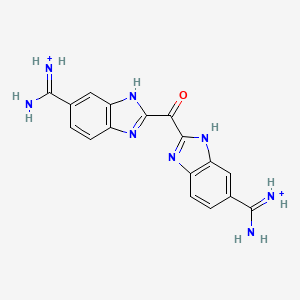
Bis(5-amidino-2-benzimidazolyl)methane ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(5-amidino-2-benzimidazolyl)methane ketone: is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, which contains a nitrogen atom, four carbon atoms, and two double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(5-amidino-2-benzimidazolyl)methane ketone typically involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with appropriate reagents. The reaction is carried out in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(5-amidino-2-benzimidazolyl)methane ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, bis(5-amidino-2-benzimidazolyl)methane ketone is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown promise as a potent inhibitor of trypsin, plasmin, and urokinase, making it valuable in biological research. It has been studied for its ability to suppress experimentally induced arthritis in animal models .
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Its inhibitory effects on proteases suggest it could be useful in treating conditions involving excessive protease activity, such as certain inflammatory diseases .
Industry: In the industrial sector, the compound’s unique chemical properties make it suitable for various applications, including the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of bis(5-amidino-2-benzimidazolyl)methane ketone involves its interaction with specific molecular targets, such as serine proteases. By binding to these enzymes, the compound inhibits their activity, thereby modulating various biological processes. This inhibition can lead to reduced inflammation and other therapeutic effects .
Comparaison Avec Des Composés Similaires
Bis(5-amidino-2-benzimidazolyl)methanone: Another benzimidazole derivative with similar structural features.
Bis(5-amidino-benzimidazolyl)methane: A related compound with slight variations in its chemical structure.
Uniqueness: Its unique structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C17H16N8O+2 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
[amino-[2-[6-[amino(azaniumylidene)methyl]-1H-benzimidazole-2-carbonyl]-3H-benzimidazol-5-yl]methylidene]azanium |
InChI |
InChI=1S/C17H14N8O/c18-14(19)7-1-3-9-11(5-7)24-16(22-9)13(26)17-23-10-4-2-8(15(20)21)6-12(10)25-17/h1-6H,(H3,18,19)(H3,20,21)(H,22,24)(H,23,25)/p+2 |
Clé InChI |
VVVXDHROXQUONB-UHFFFAOYSA-P |
SMILES canonique |
C1=CC2=C(C=C1C(=[NH2+])N)NC(=N2)C(=O)C3=NC4=C(N3)C=C(C=C4)C(=[NH2+])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















